3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate
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Overview
Description
3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a complex organic compound that combines multiple functional groups, including ester, ether, and fluorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate typically involves a multi-step process:
Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the phenoxy group: The chromenone intermediate is then reacted with 4-(methoxycarbonyl)phenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Esterification: The final step involves the esterification of the chromenone derivative with 2-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzoate moiety can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted benzoates.
Scientific Research Applications
3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing anti-cancer or anti-inflammatory agents.
Materials Science: Utilized in the synthesis of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can influence the performance of devices like LEDs or organic solar cells.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-(methoxycarbonyl)phenylboronic acid
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is unique due to its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its fluorinated aromatic ring and chromenone core make it particularly interesting for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C24H15FO7 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C24H15FO7/c1-29-23(27)14-6-8-15(9-7-14)31-21-13-30-20-12-16(10-11-18(20)22(21)26)32-24(28)17-4-2-3-5-19(17)25/h2-13H,1H3 |
InChI Key |
JOWUUJUNPULJNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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